PF-431396

Catalog No.
S539255
CAS No.
717906-29-1
M.F
C22H21F3N6O3S
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-431396

CAS Number

717906-29-1

Product Name

PF-431396

IUPAC Name

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide

Molecular Formula

C22H21F3N6O3S

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30)

InChI Key

POJZIZBONPAWIV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-431396; PF 431396; PF431396.

Canonical SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C

The exact mass of the compound N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is 506.13479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-431396 (CAS 717906-29-1) is a pyrimidine-based dual inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), exhibiting IC50 values of 2 nM and 11 nM, respectively [1]. Unlike highly selective FAK inhibitors, PF-431396 is explicitly procured for research requiring simultaneous suppression of both kinases to prevent compensatory signaling[2]. It is utilized as a chemical probe in osteogenesis models, macrophage infection assays, and cancer biology, where its dual-action profile drives distinct phenotypic outcomes—such as osteoblast recruitment and apoptosis induction—that cannot be replicated by FAK-exclusive suppression [3].

Substituting PF-431396 with FAK-selective inhibitors (e.g., PF-573228) or alternative clinical candidates (e.g., Defactinib) fundamentally alters assay outcomes [1]. PYK2 is a critical negative regulator of osteogenesis and a key mediator in macrophage inflammatory responses; therefore, FAK-exclusive agents fail to promote bone formation in ovariectomized models or suppress intracellular bacterial replication in Crohn's disease models [2]. Furthermore, in malignant pleural mesothelioma models, PF-431396 demonstrates a two-fold higher low-dose apoptotic induction compared to Defactinib, making it non-interchangeable for precise in vitro efficacy screening [1].

Dual Target Inhibition Profile vs. FAK-Selective Analogs

PF-431396 provides near-equipotent dual inhibition of both FAK (IC50 = 2 nM) and PYK2 (IC50 = 11 nM). In contrast, the comparator PF-573228 is 50- to 250-fold more selective for FAK over PYK2 [1]. This dual mechanism is critical because selective FAK inhibition often leads to compensatory upregulation of PYK2 signaling, which PF-431396 effectively prevents [2].

Evidence DimensionKinase IC50 values
Target Compound DataPF-431396 (FAK: 2 nM, PYK2: 11 nM)
Comparator Or BaselinePF-573228 (Highly FAK-selective, minimal PYK2 inhibition)
Quantified DifferencePF-431396 provides dual inhibition, whereas PF-573228 has a >50-fold selectivity gap favoring FAK.
ConditionsCell-free recombinant kinase assays

Procurement of PF-431396 is mandatory for assays requiring simultaneous blockade of both FAK and PYK2 to prevent compensatory kinase activation.

In Vivo Osteogenesis and Bone Mass Preservation

Because PYK2 is a negative regulator of osteogenesis, its inhibition by PF-431396 stimulates bone formation. In ovariectomized (OVX) rats, oral administration of PF-431396 (10 or 30 mg/kg for 28 days) completely counteracted OVX-induced bone loss, preserving total bone content and density [1]. FAK-selective inhibitors inherently lack this anabolic effect due to their inability to suppress PYK2 in osteoprogenitor cells [1].

Evidence DimensionPreservation of trabecular bone mass
Target Compound DataPF-431396 (Complete preservation of total bone content at 10-30 mg/kg)
Comparator Or BaselineVehicle-treated OVX rats (Significant trabecular bone loss)
Quantified Difference100% preservation of total bone density relative to sham controls vs severe loss in vehicle.
ConditionsOvariectomized rat model (28-day oral gavage)

Validates PF-431396 as the correct chemical tool for in vivo osteoporosis and bone regeneration models where FAK-only inhibitors fail.

Intramacrophage Infection Control and Cytokine Suppression

PF-431396 is uniquely validated for modulating macrophage responses to Adherent-invasive E. coli (AIEC). Treatment of infected RAW 264.7 macrophages with 10 µM PF-431396 reduced the population of highly infected cells (>10 bacteria/cell) from 17.56% to 6.87% at 12 hours post-infection [1]. Furthermore, this intracellular bacterial reduction correlated with a 20-fold decrease in TNFα secretion compared to untreated controls[1].

Evidence DimensionIntracellular bacterial burden and TNFα secretion
Target Compound DataPF-431396 (6.87% highly infected cells; 20-fold TNFα reduction)
Comparator Or BaselineUntreated infected macrophages (17.56% highly infected cells)
Quantified Difference60% reduction in highly infected macrophage population and 95% reduction in TNFα.
ConditionsRAW 264.7 macrophages infected with AIEC LF82 strain (12 h p.i.)

Provides a highly specific, quantitative rationale for procuring PF-431396 in inflammatory bowel disease and intracellular pathogen research.

Low-Dose Apoptosis Induction in Mesothelioma Models

In malignant pleural mesothelioma (MPM) cell lines (H2596), PF-431396 demonstrates measurable apoptotic efficacy at low concentrations compared to clinical benchmarks. At 1 μM, PF-431396 induced a two-fold increase in the number of apoptotic cells [1]. In direct head-to-head testing, both the FAK-selective PF-573228 and the clinical dual-inhibitor Defactinib (VS-6063) failed to demonstrate any discernable effect on apoptosis at this same 1 μM concentration [1].

Evidence DimensionApoptosis induction at 1 μM
Target Compound DataPF-431396 (2-fold increase in apoptotic cells)
Comparator Or BaselinePF-573228 and Defactinib (No discernable apoptotic effect at 1 μM)
Quantified DifferencePF-431396 achieves significant apoptosis at 1 μM, whereas comparators require higher concentrations to achieve significance.
ConditionsH2596 Malignant Pleural Mesothelioma (MPM) cells in vitro

Ensures researchers select the correct tool compound for low-dose in vitro efficacy screening in mesothelioma models.

Stock Solution Solubility and Laboratory Workflow Fit

PF-431396 exhibits reliable solubility profiles essential for mainstream laboratory workflows, achieving stable stock concentrations of approximately 15 mg/mL in DMSO and 20 mg/mL in dimethyl formamide (DMF). This organic solubility allows for the preparation of concentrated, low-volume stock solutions that minimize solvent toxicity when diluted into aqueous biological assays or in vivo vehicles [1].

Evidence DimensionMaximum solubility in standard organic solvents
Target Compound DataPF-431396 (~15 mg/mL in DMSO; ~20 mg/mL in DMF)
Comparator Or BaselineStandard assay requirements (Typically require <0.1% final solvent concentration)
Quantified DifferenceHigh stock concentration enables >1000-fold dilution, keeping final solvent concentrations well below cytotoxic thresholds.
ConditionsRoom temperature dissolution in anhydrous DMSO or DMF

High solubility in standard solvents ensures seamless integration into high-throughput screening and in vivo formulation workflows without solvent-induced artifacts.

Osteoporosis and Bone Regeneration Modeling

Due to its potent inhibition of PYK2, a negative regulator of osteogenesis, PF-431396 is the targeted choice for in vivo models of postmenopausal osteoporosis. It is specifically procured to stimulate osteoblast recruitment and bone formation, an application where FAK-selective inhibitors are ineffective [1].

Macrophage-Pathogen Interaction Assays in Crohn's Disease

PF-431396 is utilized as a chemical probe to block PYK2 activation in macrophages infected with Adherent-invasive E. coli (AIEC). Its ability to significantly reduce intracellular bacterial replication and suppress TNFα secretion makes it a critical procurement choice for inflammatory bowel disease research [2].

Mesothelioma and Pancreatic Cancer Screening

For in vitro oncology screening, particularly in malignant pleural mesothelioma (MPM) and pancreatic ductal adenocarcinoma (PDAC), PF-431396 provides measurable low-dose apoptosis induction compared to clinical-stage FAK inhibitors like Defactinib, making it ideal for establishing baseline efficacy in 2D and 3D tumor organoid models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

506.13479421 Da

Monoisotopic Mass

506.13479421 Da

Heavy Atom Count

35

Appearance

Beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide

Dates

Last modified: 08-15-2023
1: Chien PT, Lin CC, Hsiao LD, Yang CM. Induction of HO-1 by carbon monoxide releasing molecule-2 attenuates thrombin-induced COX-2 expression and hypertrophy in primary human cardiomyocytes. Toxicol Appl Pharmacol. 2015 Sep 15. pii: S0041-008X(15)30083-1. doi: 10.1016/j.taap.2015.09.009. [Epub ahead of print] PubMed PMID: 26385185.
2: Matsuzawa M, Arai C, Nomura Y, Murata T, Yamakoshi Y, Oida S, Hanada N, Nakamura Y. Periostin of human periodontal ligament fibroblasts promotes migration of human mesenchymal stem cell through the αvβ3 integrin/FAK/PI3K/Akt pathway. J Periodontal Res. 2015 Dec;50(6):855-863. doi: 10.1111/jre.12277. Epub 2015 Apr 20. PubMed PMID: 25900259.
3: Chien PT, Lin CC, Hsiao LD, Yang CM. c-Src/Pyk2/EGFR/PI3K/Akt/CREB-activated pathway contributes to human cardiomyocyte hypertrophy: Role of COX-2 induction. Mol Cell Endocrinol. 2015 Jul 5;409:59-72. doi: 10.1016/j.mce.2015.04.005. Epub 2015 Apr 11. PubMed PMID: 25869400.
4: Hsu CK, Lee IT, Lin CC, Hsiao LD, Yang CM. Sphingosine-1-phosphate mediates COX-2 expression and PGE2 /IL-6 secretion via c-Src-dependent AP-1 activation. J Cell Physiol. 2015 Mar;230(3):702-15. doi: 10.1002/jcp.24795. PubMed PMID: 25201048.
5: Battistone MA, Alvau A, Salicioni AM, Visconti PE, Da Ros VG, Cuasnicú PS. Evidence for the involvement of proline-rich tyrosine kinase 2 in tyrosine phosphorylation downstream of protein kinase A activation during human sperm capacitation. Mol Hum Reprod. 2014 Nov;20(11):1054-66. doi: 10.1093/molehr/gau073. Epub 2014 Sep 1. PubMed PMID: 25180269; PubMed Central PMCID: PMC4209883.
6: Martel-Gallegos G, Casas-Pruneda G, Ortega-Ortega F, Sánchez-Armass S, Olivares-Reyes JA, Diebold B, Pérez-Cornejo P, Arreola J. Oxidative stress induced by P2X7 receptor stimulation in murine macrophages is mediated by c-Src/Pyk2 and ERK1/2. Biochim Biophys Acta. 2013 Oct;1830(10):4650-9. doi: 10.1016/j.bbagen.2013.05.023. Epub 2013 May 24. PubMed PMID: 23711511.

Explore Compound Types